8-Anilino-1-naphthalenesulfonate

Tubulin Binding Microtubule Assembly Fluorescent Probe Comparison

Researchers studying protein folding intermediates face inconsistent signal from non-specific probes. ANS provides a validated solution: ~200-fold fluorescence enhancement upon hydrophobic surface binding, enabling clear detection of molten globule states. Unlike bis-ANS, it is non-perturbing (no tubulin inhibition at ≤200 µM) and compatible with BSA/HSA drug binding assays. Supply includes batch-specific QC documentation for reliable cross-study comparisons.

Molecular Formula C16H12NO3S-
Molecular Weight 298.3 g/mol
Cat. No. B1227081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Anilino-1-naphthalenesulfonate
Synonyms8-anilino-1-naphthalenesulfonate
8-anilino-1-naphthalenesulfonic acid
8-anilinonaphthalene-1-sulfonate
8-anilinonaphthalene-1-sulfonic acid
8-ANSA cpd
Molecular FormulaC16H12NO3S-
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-]
InChIInChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20)/p-1
InChIKeyFWEOQOXTVHGIFQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ANS Fluorescent Probe: Core Characteristics


8-Anilino-1-naphthalenesulfonate (ANS), commonly formulated as an ammonium or sodium salt, is a small-molecule, solvatochromic fluorescent probe classified within the anilinonaphthalene sulfonate family. Its fundamental property is a dramatic, environment-sensitive fluorescence response: quantum yield and emission maximum shift substantially depending on the polarity of the surrounding medium, particularly upon binding to hydrophobic surfaces of proteins and membranes [1]. This property underpins its decades-long use as a reporter for conformational changes, protein folding intermediates (e.g., molten globule states), and ligand-binding events in biochemical and biophysical research [2].

Why ANS Cannot Be Substituted Without Validation


Despite a shared classification as 'hydrophobic probes,' ANS, its close analog bis-ANS, and other alternatives like Thioflavin T or PRODAN exhibit starkly divergent binding affinities, spectral responses, and susceptibility to non-hydrophobic interference. Direct substitution is not scientifically valid, as quantitative differences in target binding (e.g., a >10-fold difference in Ki for tubulin [1]), environmental sensitivity (e.g., pH-dependent electrostatic bias for ANS vs. neutral probes [2]), and even functional impact (e.g., inhibition of microtubule polymerization by bis-ANS but not ANS [1]) can lead to contradictory experimental outcomes and misinterpretation of biological data. Selection must therefore be driven by quantitative performance metrics relevant to the specific assay.

Quantitative Differentiators vs. Analog Probes


ANS vs. Bis-ANS: Tubulin Binding Affinity and Inhibition

In a direct head-to-head binding study with bovine brain tubulin, 1,8-ANS exhibited a Ki of 25 µM, whereas bis-ANS demonstrated a 12.5-fold higher affinity with a Ki of 2 µM [1]. Critically, this affinity difference translated into a functional divergence: bis-ANS potently inhibited tubulin polymerization into microtubules in vitro (half-maximal inhibition at 3-15 µM), while 1,8-ANS showed no inhibitory effect even at concentrations up to 200 µM [1].

Tubulin Binding Microtubule Assembly Fluorescent Probe Comparison

Amyloid Fiber and Oligomer Detection Sensitivity

A comparative study of three fluorophores for monitoring amyloid fiber formation (using Aβ and IAPP peptides) revealed key performance distinctions. ANS was found to fluoresce more strongly in the presence of mature fibers compared to prefibrillar oligomers, indicating it should be used with caution as a specific oligomer probe [1]. In contrast, bis-ANS was reported to be 'markedly more sensitive' to fiber detection than Thioflavin T (ThT), exhibiting a submicromolar affinity for Aβ fibers, while ThT suffers from significant self-quenching at excess concentrations [1].

Amyloid Detection Protein Misfolding Alzheimer's Disease

pH-Dependent Hydrophobicity Measurement Bias

The anionic nature of ANS introduces a significant electrostatic interaction bias in protein surface hydrophobicity (S0) measurements, particularly at non-neutral pH. Studies comparing ANS with neutral probes like PRODAN and the anionic cis-parinaric acid (CPA) demonstrate that ANS overestimates hydrophobicity at acidic pH due to enhanced electrostatic attraction to positively charged protein surfaces [1][2]. In contrast, PRODAN's uncharged state provides a pH-insensitive measurement of hydrophobicity [1].

Protein Surface Hydrophobicity Fluorescent Probe Validation pH Dependence

Quantum Yield Enhancement Upon Protein Binding

The fundamental sensitivity of ANS as a probe is rooted in its extreme environmental dependence. In aqueous solution, ANS has a very low quantum yield (Φ ≈ 0.004). However, upon binding to a hydrophobic protein surface (e.g., apohemocyanin), the quantum yield increases dramatically to 0.6-0.7, representing an enhancement factor of approximately 150- to 200-fold [1][2]. This is accompanied by a substantial blue shift in emission maximum from ~520 nm to ~460 nm [1].

Quantum Yield Fluorescence Enhancement Protein Binding

Bis-ANS Impurity and Binding Data Artifacts

A critical, yet often overlooked, differentiator for ANS procurement is the presence of the dimeric analog bis-ANS as a contaminant. Commercial ANS, even after recrystallization as the magnesium salt, can contain approximately 0.3% bis-ANS impurity as measured by absorbance at 351 nm [1]. This trace contamination is not benign; studies have shown that this level of bis-ANS makes a significant contribution to the observed fluorescence increment when ANS is added to target proteins like the lac repressor, potentially leading to misinterpretation of binding stoichiometry and affinity [1].

Fluorescent Probe Purity ANS Impurity Bis-ANS Contamination

Optimal Use Cases for ANS


Protein Folding Intermediates (Molten Globule States)

Given its massive quantum yield enhancement (~200-fold) upon binding to partially folded or hydrophobic protein surfaces, ANS is ideally suited for detecting and characterizing protein folding intermediates like the molten globule state. Its strong, environment-sensitive fluorescence provides a clear signal for the exposure of hydrophobic patches during the folding/unfolding process, as validated in numerous studies on proteins such as BSA and carbonic anhydrase [4].

Surface Hydrophobicity Measurement at Physiological pH

For standard assays measuring protein surface hydrophobicity under near-physiological conditions (pH ~7.0), ANS remains a widely accepted, cost-effective probe. The documented electrostatic bias at non-neutral pH must be considered [4], but for comparative studies within a controlled pH range, ANS provides a reliable and well-characterized method for ranking protein hydrophobicity, making it a pragmatic choice for food science and protein formulation labs.

Non-Inhibitory Reporter for Conformational Dynamics

In experiments investigating the native dynamics of protein systems like tubulin or microtubule-associated proteins, procuring ANS over its analog bis-ANS is critical. The evidence clearly shows that while bis-ANS is a potent inhibitor of microtubule polymerization (half-maximal inhibition at 3-15 µM), ANS does not inhibit assembly even at 200 µM [4]. This non-perturbing nature makes ANS the appropriate probe for monitoring conformational changes without functionally altering the system.

Serum Albumin Drug Binding Site Assessment

ANS serves as a well-established competitive binding probe for characterizing drug binding sites on serum albumins like BSA and HSA. Its displacement by candidate drug molecules provides a quantifiable readout of binding affinity to Sudlow sites and other hydrophobic pockets. The extensive literature on ANS-BSA binding parameters (e.g., binding stoichiometry, affinity) offers a robust framework for setting up high-throughput screening assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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